molecular formula C16H13BrN4O2S B2559301 (E)-3-(5-bromothiophen-2-yl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285511-91-2

(E)-3-(5-bromothiophen-2-yl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2559301
CAS No.: 1285511-91-2
M. Wt: 405.27
InChI Key: WBHDNELTJZCXLI-GIJQJNRQSA-N
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Description

The compound (E)-3-(5-bromothiophen-2-yl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a bromothiophene ring and a hydrazone-linked benzylidene moiety. Its (E)-configuration at the imine bond is critical for structural stability and biological activity . Key features include:

  • 2-Methoxybenzylidene group: Contributes to π-π stacking and hydrogen-bonding capabilities.
  • Hydrazone linkage: Imparts flexibility and chelation properties for metal binding or enzymatic inhibition .

Structural confirmation of this compound and its analogs is typically achieved via single-crystal X-ray diffraction (SC-XRD), FT-IR, NMR, and mass spectrometry .

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2S/c1-23-13-5-3-2-4-10(13)9-18-21-16(22)12-8-11(19-20-12)14-6-7-15(17)24-14/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHDNELTJZCXLI-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromothiophen-2-yl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Bromination: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Condensation: The final step involves the condensation of the brominated pyrazole derivative with 2-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromothiophen-2-yl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

    Materials Science: Could be used in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromothiophen-2-yl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.

    Chemical Reactivity: The compound’s reactivity can be attributed to the presence of electrophilic and nucleophilic sites, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their substituent-driven differences:

Compound Name Substituent on Benzylidene Pyrazole/Thiophene Substituents Molecular Weight (g/mol) Key Findings
Target Compound 2-Methoxy 5-Bromothiophen-2-yl 406.27 Exhibits strong intermolecular H-bonding (N–H⋯O) and C–H⋯π interactions .
(E)-N'-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-Dichloro Phenyl 385.24 Higher electronegativity from Cl atoms reduces HOMO-LUMO gap (4.2 eV vs. 4.5 eV in target), enhancing reactivity .
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-Methoxy Methyl 288.29 4-Methoxy group improves solubility but weakens π-π stacking compared to 2-methoxy isomer .
(E)-3-(5-Bromothiophen-2-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide 3-Ethoxy-4-hydroxy 5-Bromothiophen-2-yl 452.32 Hydroxy and ethoxy groups enable stronger H-bonding networks, increasing thermal stability .
(E)-3-(5-Bromothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide Pyridin-2-yl 5-Bromothiophen-2-yl 376.23 Pyridine nitrogen enhances metal coordination but reduces lipophilicity .

Spectroscopic and Computational Comparisons

  • Vibrational Spectroscopy: The target compound’s FT-IR spectrum shows distinct N–H (3250 cm⁻¹) and C=O (1650 cm⁻¹) stretches, consistent with analogs like E-DPPC and E-MBPC . However, bromothiophene C–Br vibrations (650 cm⁻¹) are absent in non-brominated derivatives .
  • DFT Studies : The target’s HOMO-LUMO gap (4.5 eV) is wider than E-DPPC (4.2 eV) but narrower than E-MBPC (4.8 eV), indicating intermediate reactivity . Electron-withdrawing groups (e.g., Br, Cl) lower the gap, while electron-donating groups (e.g., OCH₃) increase it .
  • Hirshfeld Surface Analysis : The target compound shows 12% H-bonding interactions, lower than E-MBPC (15%) due to steric hindrance from the bromothiophene ring .

Key Methodological Considerations

  • Crystallography : SHELXL and ORTEP software are widely used for refining (E)-configured imine bonds and visualizing anisotropic displacement ellipsoids .
  • Solvent Effects : SCRF/IEFPCM models confirm that aqueous environments stabilize the target compound’s hydrazone tautomer .

Biological Activity

The compound (E)-3-(5-bromothiophen-2-yl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C17H16BrN4OS
  • SMILES Notation : C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br
  • InChI : InChI=1S/C17H16BrN4OS/c18-16-9-8-15(24-16)13-11-14(21-20-13)17(23)22-19-10-4-7-12-5-2-1-3-6-12/h1-11H,(H,20,21)(H,22,23)/b7-4+,19-10+

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. The DPPH assay has been employed to evaluate radical scavenging capabilities, showing promising results in inhibiting oxidative stress markers in human platelets and cancer cell lines .

Anti-Cancer Activity

The pyrazole derivatives have been extensively studied for their anti-cancer properties. For instance, related compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF7 and MDA-MB231). Notably, some derivatives exhibited a greater inhibitory effect than standard chemotherapeutic agents like Cisplatin .

CompoundCell LineGI50 (µM)Reference Compound GI50 (µM)
1gSK-BR314.426
1fMDA-MB23115.026
1dMCF730.026

The mechanisms underlying the biological activities of pyrazole derivatives often involve interactions with specific molecular targets. For example, molecular docking studies suggest that these compounds can bind to tubulin at the colchicine site, disrupting microtubule dynamics and leading to apoptosis in cancer cells . Additionally, they may inhibit key enzymes involved in inflammatory pathways and oxidative stress responses.

Case Studies and Research Findings

  • Study on Antioxidant Activity : A recent investigation assessed various pyrazole derivatives for their ability to scavenge free radicals and inhibit lipid peroxidation. The results indicated that certain modifications to the pyrazole scaffold significantly enhanced antioxidant properties .
  • Anti-Cancer Efficacy : In vitro studies demonstrated that specific derivatives of pyrazole were effective against several cancer cell lines. The most active compounds were found to induce cell cycle arrest and apoptosis through upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .

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